molecular formula C19H18ClN3O2 B2915577 4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 332373-23-6

4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2915577
CAS No.: 332373-23-6
M. Wt: 355.82
InChI Key: DSFFQJZABMGWQJ-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
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Biological Activity

4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class. Its unique structure includes a tetrahydropyrimidine ring and various substituents that contribute to its potential biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3O2, with a molecular weight of 355.82 g/mol. The presence of a 3-chlorophenyl group and an o-tolyl substituent enhances its solubility and reactivity in biological systems. The carboxamide functional group is significant for its biological interactions.

Property Value
Molecular FormulaC19H18ClN3O2
Molecular Weight355.82 g/mol
Structural ClassTetrahydropyrimidine

Anticancer Properties

Research indicates that tetrahydropyrimidine derivatives exhibit promising anticancer activity. For instance, structural analogs have shown efficacy against various cancer cell lines by inhibiting topoisomerase II (TopoII), a critical enzyme involved in DNA replication and repair. Inhibition of TopoII leads to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

The compound likely acts through multiple pathways:

  • Topoisomerase Inhibition : It has been suggested that similar compounds inhibit TopoIIα and TopoIIβ enzymatic activities, leading to cell cycle arrest and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may elevate ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .

Anti-inflammatory Effects

In addition to anticancer properties, some related compounds have demonstrated anti-inflammatory effects. These effects are attributed to the ability of the compound to modulate inflammatory pathways, potentially reducing cytokine production and immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Topoisomerase Inhibition :
    • A study demonstrated that derivatives of tetrahydropyrimidines exhibited potent inhibition of TopoII with IC50 values in the low micromolar range. This inhibition was correlated with reduced proliferation in cancer cell lines such as MCF-7 and HeLa .
  • Apoptosis Induction :
    • Another study reported that a similar tetrahydropyrimidine compound induced apoptosis in prostate cancer cells via ROS generation and mitochondrial dysfunction .
  • Anti-inflammatory Activity :
    • Research on related structures indicated their potential as anti-inflammatory agents through the inhibition of TNFα-induced NF-κB activation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other tetrahydropyrimidines:

Compound Name Biological Activity
6-Methyl-2-oxo-N-(phenyl)-1,2,3,4-tetrahydropyrimidineAntimicrobial
4-(4-chlorophenyl)-6-methyl-2-oxo-N-(m-tolyl)Anticancer
N-(p-tolyl)-6-methyl-2-oxo-N-(o-tolyl)Anti-inflammatory

Properties

IUPAC Name

4-(3-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-11-6-3-4-9-15(11)22-18(24)16-12(2)21-19(25)23-17(16)13-7-5-8-14(20)10-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFFQJZABMGWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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